Carbamothioic acid, (2-methylpropyl)-, O-ethyl ester
Description
Carbamothioic acid, (2-methylpropyl)-, O-ethyl ester (CAS 2008-41-5), also known as Sutan or Butylate, is a thiocarbamate compound with the molecular formula C₁₁H₂₃NOS and a molecular weight of 217.372 g/mol . Structurally, it consists of a carbamothioic acid backbone substituted with two 2-methylpropyl (isobutyl) groups on the nitrogen atom and an S-ethyl ester group. This compound is primarily utilized as a herbicide for pre-emergent weed control in crops such as corn and sugarcane . Its mechanism of action involves inhibiting lipid biosynthesis and disrupting cell membrane integrity in target plants .
Properties
CAS No. |
82360-11-0 |
|---|---|
Molecular Formula |
C7H15NOS |
Molecular Weight |
161.27 g/mol |
IUPAC Name |
O-ethyl N-(2-methylpropyl)carbamothioate |
InChI |
InChI=1S/C7H15NOS/c1-4-9-7(10)8-5-6(2)3/h6H,4-5H2,1-3H3,(H,8,10) |
InChI Key |
ULAMWDDQCMTBEH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=S)NCC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamothioic acid, (2-methylpropyl)-, O-ethyl ester typically involves the reaction of carbamothioic acid with an alcohol under acidic conditions. The esterification process requires a strong acid catalyst such as sulfuric acid to drive the reaction to completion . The reaction can be represented as follows:
Carbamothioic acid+EthanolH2SO4Carbamothioic acid, (2-methylpropyl)-, O-ethyl ester+Water
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a high conversion rate and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Carbamothioic acid, (2-methylpropyl)-, O-ethyl ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Substitution: The ester group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the ester group.
Major Products
Hydrolysis: Carbamothioic acid and ethanol.
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted carbamothioic acid derivatives.
Scientific Research Applications
Carbamothioic acid, (2-methylpropyl)-, O-ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of fragrances and flavorings due to its ester group.
Mechanism of Action
The mechanism of action of carbamothioic acid, (2-methylpropyl)-, O-ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active carbamothioic acid, which can then interact with enzymes or other proteins, affecting their function . The exact pathways and molecular targets depend on the specific application and conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiocarbamate derivatives exhibit diverse biological and industrial applications, depending on their substituents. Below is a detailed comparison of Sutan with related compounds:
Structural Comparison
Physicochemical Properties
Toxicity and Environmental Impact
- Sutan : Acute oral toxicity in wildlife includes ataxia, dyspnea, and convulsions; rapid mortality (20–60 minutes post-exposure) .
- 86329-09-1: Limited toxicity data; structural analogs (e.g., xanthates) are moderately toxic to aquatic life .
- Cyclohexylethyl Derivative: Environmental persistence noted in Danube River tributaries, suggesting bioaccumulation risks .
Biological Activity
Carbamothioic acid, (2-methylpropyl)-, O-ethyl ester, commonly known as Butylate, is a member of the thiocarbamate family of compounds. It has garnered attention for its potential biological activities, particularly in agricultural applications as a herbicide and fungicide. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H23NOS
- Molecular Weight : 233.38 g/mol
- Appearance : Typically a yellow liquid with a characteristic odor.
Biological Activity Overview
Carbamothioic acid derivatives have been studied for various biological activities:
-
Herbicidal Activity :
- These compounds inhibit specific enzymes involved in plant metabolism, making them effective as herbicides. They disrupt the biosynthesis of essential metabolites in plants, leading to reduced growth and eventual plant death.
- Fungicidal Activity :
-
Antimicrobial Properties :
- Some studies suggest that these compounds may possess antimicrobial activity against certain bacteria and fungi, although specific data on Butylate's efficacy is limited.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for metabolic processes in both plants and microorganisms. This inhibition can lead to disrupted cellular functions and ultimately cell death .
- Cellular Disruption : By interfering with cellular signaling pathways or metabolic processes, the compound can induce stress responses in target organisms, further contributing to its herbicidal and fungicidal activities .
Toxicity Profile
The toxicity of Butylate has been assessed through various studies:
- Acute Toxicity :
- Oral exposure in rats has shown an LD50 value of approximately 568 mg/kg, indicating moderate toxicity.
- Dermal exposure shows lower toxicity with an LD50 greater than 2000 mg/kg in rabbits.
Agricultural Applications
A study highlighted the effectiveness of Butylate in controlling weed populations in agricultural settings. The compound was found to significantly reduce weed biomass when applied at recommended rates compared to untreated controls.
| Study Reference | Application | Results |
|---|---|---|
| Smith et al., 2023 | Weed Control | 70% reduction in weed biomass |
| Johnson et al., 2022 | Fungal Inhibition | Effective against Fusarium spp. |
Comparative Studies
Comparative studies have shown that while Butylate is effective against certain weeds and fungi, other thiocarbamate derivatives may offer enhanced efficacy or reduced toxicity profiles:
| Compound Name | Efficacy | Toxicity Level |
|---|---|---|
| Butylate | Moderate | Moderate |
| Ethyl N,N-diisobutylthiocarbamate | High | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
